Diflorasone diacetate

Catalog No.
S526068
CAS No.
33564-31-7
M.F
C26H32F2O7
M. Wt
494.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diflorasone diacetate

CAS Number

33564-31-7

Product Name

Diflorasone diacetate

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C26H32F2O7

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1

InChI Key

BOBLHFUVNSFZPJ-JOYXJVLSSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F

Solubility

Soluble in DMSO

Synonyms

diflorasone, diflorasone diacetate, Florone, Flutone, Maxiflor, Psorcon, Psorcon E

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F

Description

The exact mass of the compound Diflorasone diacetate is 494.2116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Supplementary Records. It belongs to the ontological category of 11beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diflorasone diacetate is a synthetic fluorinated steroid derivative []. It belongs to the class of corticosteroids, which are man-made hormones similar to cortisol, a natural hormone produced by the adrenal glands. Diflorasone diacetate plays a significant role in dermatology for its anti-inflammatory and anti-pruritic (itch-relieving) properties [].


Molecular Structure Analysis

Diflorasone diacetate possesses a complex molecular structure with several key features. The core structure consists of four cycloalkane rings fused together, with a ketone group (C=O) at position 3. Two fluorine atoms are attached to the ring at positions 9 and 10. An ester linkage connects a diacetate group (CH3COO-CH2-COO-) to the 21st carbon atom []. This specific structure contributes to the compound's potency as a corticosteroid [].


Chemical Reactions Analysis

The exact synthesis process of diflorasone diacetate is proprietary information and not publicly available. However, the general synthesis of corticosteroids often involves multi-step organic reactions like alkylation, acylation, and deprotection steps to achieve the final structure [].

Diflorasone diacetate undergoes decomposition upon exposure to heat, light, or strong acids or bases []. As a medication, it is formulated to minimize such decomposition during storage and use.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting Point: 232-234 °C [].
  • Solubility: Sparingly soluble in water, soluble in organic solvents like acetone and chloroform [].
  • Stability: Sensitive to heat, light, acids, and bases [].

Diflorasone diacetate's mechanism of action in treating skin conditions is not fully understood, but it likely involves several processes []. Once applied topically, the compound penetrates the skin cells and binds to glucocorticoid receptors. This binding triggers the production of anti-inflammatory mediators and suppresses the production of inflammatory chemicals. Additionally, it might decrease itching by interfering with the release of itch-causing substances in the skin.

  • Skin thinning and atrophy
  • Increased risk of skin infections
  • Striae (stretch marks)
  • Delayed wound healing

Investigating Mechanisms of Action in Inflammatory Skin Diseases

Researchers are interested in understanding how diflorasone diacetate exerts its anti-inflammatory effects. Studies have explored its mechanism of action in various inflammatory skin conditions, including psoriasis []. These studies investigate how the medication interacts with cellular processes to reduce inflammation and promote healing.

Diflorasone diacetate is believed to work by:

  • Suppressing the production of inflammatory mediators like cytokines [].
  • Inhibiting the activity of immune cells involved in the inflammatory response [].
  • Constricting blood vessels, reducing redness and swelling [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

494.2116

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7W2J09SCWX

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (92.68%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Diflorasone Diacetate is the acetate salt form of diflorasone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Like other glucocorticoids, diflorasone enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The receptor complex subsequently translocates to the nucleus and activates or represses genes by interacting with short, palindromic DNA sequences called glucocorticoid response element (GRE). Gene activation leads to the exertion of anti-inflammatory effects, e.g. upregulation of IkappaB, while gene repression inhibits production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-2 and IL-6, thereby preventing activation of cytotoxic T-lymphocytes.

MeSH Pharmacological Classification

Glucocorticoids

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

33564-31-7

Wikipedia

Diflorasone diacetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Maccaroni E, Giovenzana GB, Palmisano G, Botta D, Volante P, Masciocchi N. Structures from powders: diflorasone diacetate. Steroids. 2009 Jan;74(1):102-11. doi: 10.1016/j.steroids.2008.09.014. Epub 2008 Oct 18. PubMed PMID: 19013475.
2: Bäumer W, Seegers U, Braun M, Tschernig T, Kietzmann M. TARC and RANTES, but not CTACK, are induced in two models of allergic contact dermatitis. Effects of cilomilast and diflorasone diacetate on T-cell-attracting chemokines. Br J Dermatol. 2004 Oct;151(4):823-30. PubMed PMID: 15491423.
3: Krueger GG, O'Reilly MA, Weidner M, Dromgoole SH, Killey FP. Comparative efficacy of once-daily flurandrenolide tape versus twice-daily diflorasone diacetate ointment in the treatment of psoriasis. J Am Acad Dermatol. 1998 Feb;38(2 Pt 1):186-90. PubMed PMID: 9486672.
4: Shupack JL, Jondreau L, Kenny C, Stiller MJ. Diflorasone diacetate ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis. Dermatology. 1993;186(2):129-32. PubMed PMID: 8428041.
5: Jegasothy BV. Clobetasol propionate ointment 0.05% versus diflorasone diacetate ointment 0.05% in moderate to severe psoriasis. Int J Dermatol. 1990 Dec;29(10):729-30. PubMed PMID: 2269571.
6: Rozman TA. [Topical treatment of glucocorticoid-sensitive dermatoses with diflorasone diacetate]. Z Hautkr. 1986 Mar 1;61(5):294, 297-304. German. PubMed PMID: 3962411.
7: Spencer SA, Fenske NA, Bookbinder SA, Vasey FB. Diflorasone diacetate ointment 0.05 percent in conjunction with UVB and tar in a modified outpatient Goeckerman regimen. Cutis. 1985 Aug;36(2):169-72. PubMed PMID: 4028832.
8: Shaw MC, Vanderwielen AJ. Liquid chromatographic assay for diflorasone diacetate in cream and ointment formulations. J Pharm Sci. 1984 Nov;73(11):1606-8. PubMed PMID: 6520764.
9: Schneider WD. [Efficacy and safety of topical 0.05% diflorasone diacetate (florone) cream/ointment in patients with acute/chronic dermatitis]. Z Hautkr. 1984 Oct 1;59(19):1312, 1319-22. German. PubMed PMID: 6391003.
10: Johansson EA, Stiger TR. Comparative efficacy of once a day diflorasone diacetate and twice a day betamethasone valerate ointment applications in eczematous dermatitis. Curr Med Res Opin. 1984;9(4):259-64. PubMed PMID: 6510015.
11: Harder F, Rufli T. [Therapy of eczema. Once daily use of diflorasone diacetate in comparison to thrice daily use of betamethasone-17-valerate]. Schweiz Rundsch Med Prax. 1983 Sep 27;72(39):1240-2. German. PubMed PMID: 6356122.
12: Konzelmann M, Harms M. [Diflorasone diacetate cream compared to betamethasone dipropionate cream in the treatment of eczemas]. Schweiz Rundsch Med Prax. 1983 May 17;72(20):709-11. German. PubMed PMID: 6348725.
13: Rozman TA, Wiedey KD, Renovanz HD. [Comparative study of diflorasone diacetate and clobetasol-17-propionate in PUVA-resistant psoriasis]. Z Hautkr. 1983 Mar 15;58(6):398-409. German. PubMed PMID: 6342288.
14: Albanese A, Califano L, Puglisi A, Silva A. [Evaluation of the effect on the hypophysis-adrenal system of diflorasone diacetate in comparison to betamethasone 17-valerate in psoriasis patients]. G Ital Dermatol Venereol. 1982 Sep-Oct;117(5):LV-LIX. Italian. PubMed PMID: 7187414.
15: Eichenberger-de Beer H. [Experience with diflorasone-diacetate-a new topical corticosteroid used in dermatological practice]. Schweiz Rundsch Med Prax. 1982 Aug 10;71(32):1266-8. German. PubMed PMID: 6752934.
16: Chiarenza A. [Results of the use of diflorasone diacetate ointment in dermatology]. G Ital Dermatol Venereol. 1982 May-Jun;117(3):XIX-XXII. Italian. PubMed PMID: 6764908.
17: Hersle K, Mobacken H. Once daily application of diflorasone diacetate ointment compared with betamethasone valerate ointment twice daily in patients with eczematous dermatoses. J Int Med Res. 1982;10(6):423-5. PubMed PMID: 7152081.
18: Leibsohn E. Comparison of diflorasone diacetate and betamethasone dipropionate ointment in the treatment of psoriasis. J Int Med Res. 1982;10(1):22-7. PubMed PMID: 7073809.
19: Squires DJ, Masson EL. An evaluation of once-daily applications of diflorasone diacetate in eczematous dermatoses. J Int Med Res. 1981;9(1):79-81. PubMed PMID: 7009258.
20: Turi JS, Danielson D, Woltersom JW. Effects of polyoxypropylene 15 stearyl ether and propylene glycol on percutaneous penetration rate of diflorasone diacetate. J Pharm Sci. 1979 Mar;68(3):275-80. PubMed PMID: 423113.
21: Wickrema Sinha AJ, Shaw SR, Weber DJ. Percutaneous absorption and excretion of tritium-labeled diflorasone diacetate, a new topical corticosteroid in the rat, monkey and man. J Invest Dermatol. 1978 Dec;71(6):372-7. PubMed PMID: 102707.
22: Bluefarb SM, Howard FM, Leibsohn E, Schlagel CA, Wexler L. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid. J Int Med Res. 1976;4(6):454-61. PubMed PMID: 800385.

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